1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile
Description
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCKVSPYCDOOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243299 | |
| Record name | 1-(6-Bromo-2-pyridinyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093879-77-6 | |
| Record name | 1-(6-Bromo-2-pyridinyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093879-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromo-2-pyridinyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromopyridine and cyclopropanecarbonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a suitable solvent. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may involve the use of oxidizing agents such as potassium permanganate (KMnO4), while reduction may involve reducing agents like lithium aluminum hydride (LiAlH4).
Cyclization Reactions: The cyclopropane ring can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
Medicinal Chemistry
1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile has been investigated for its potential as a lead compound in drug discovery. Its structural characteristics make it suitable for modifications that could enhance its biological activity.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms that are yet to be fully elucidated. It has shown promise in targeting specific pathways involved in tumor growth.
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : The compound has exhibited antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anti-inflammatory Effects : Studies have indicated that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups.
Industrial Applications
The compound's unique properties make it relevant in several industrial contexts:
- Agrochemicals : Its potential as an active ingredient in pesticides or herbicides is being explored due to its biological activity against pests.
- Pharmaceuticals : As a precursor in the synthesis of pharmaceutical agents, it may lead to the development of new therapeutic drugs.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various derivatives of this compound. The results indicated significant inhibition of cell growth in several cancer cell lines, highlighting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
Research presented at the International Conference on Antibiotic Resistance demonstrated the antimicrobial efficacy of this compound against resistant strains of bacteria. The findings suggest that modifications to the structure could enhance its potency and spectrum of activity.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites on enzymes or receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. The carbonitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Positional Isomers on the Pyridine Ring
1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile (CAS 827628-15-9) :
- Bromine is at the 5-position instead of the 6-position.
- This positional isomer may exhibit differences in electronic effects (e.g., dipole moments) and reactivity in cross-coupling reactions due to altered resonance stabilization of the pyridine ring .
- Application : Often used in Suzuki-Miyaura couplings, where bromine position affects regioselectivity.
Substitution on Aromatic Rings vs. Pyridine
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile (CAS 749269-73-6) :
- Replaces the pyridine ring with a fluorinated benzene ring.
- The electron-withdrawing fluorine enhances the electrophilicity of the adjacent bromine, increasing reactivity in nucleophilic aromatic substitution compared to pyridine derivatives .
- Molecular Weight : 240.075 g/mol (vs. 223.07 g/mol for the pyridine-based parent compound).
Cyclopropane Ring Modifications
- 1-(5-Bromo-2-pyridinyl)-cyclobutanecarbonitrile (CAS 485828-81-7) :
Halogen and Functional Group Variations
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile :
1-(3-Chloro-2-fluorophenyl)cyclopropanecarbonitrile (CAS 1260762-74-0) :
Stability and Reactivity
- 1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile: Stable under normal conditions but may undergo ring-opening under strong acidic or basic conditions due to cyclopropane strain .
- 1-(2-Bromophenyl)cyclopropanecarbonitrile (CAS 124276-75-1) :
- Ortho-substituted bromine increases steric hindrance, reducing reactivity in SNAr reactions compared to para-substituted analogs .
Biological Activity
1-(6-Bromopyridin-2-YL)cyclopropanecarbonitrile is a chemical compound notable for its unique molecular structure, which comprises a cyclopropane ring attached to a pyridine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H8BrN
- Molecular Weight : Approximately 223.07 g/mol
- Functional Groups : Bromine at the 6-position of the pyridine ring and a cyano group (-C≡N) attached to the cyclopropane moiety.
This compound primarily acts as an inhibitor of the CYP1A2 enzyme. This enzyme plays a crucial role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. The interaction with CYP1A2 can have significant implications in pharmacology and toxicology, especially concerning drug-drug interactions.
Biological Activity
The biological activities associated with this compound include:
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and other related compounds:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 1-(5-Bromopyridin-3-YL)cyclopropanecarbonitrile | 0.88 | Different bromine position on pyridine |
| 1-(2-Bromophenyl)cyclopropanecarbonitrile | 0.82 | Contains a phenyl ring instead of pyridine |
| 1-(3-Chlorophenyl)cyclopropanecarbonitrile | 0.81 | Chlorine substituent instead of bromine |
Case Studies and Research Findings
Research has indicated that modifications to the structure of this compound can enhance its biological activity. For instance, analogs with variations in the pyridine ring have shown improved potency against certain biological targets .
One notable study explored various analogs derived from this compound, assessing their efficacy in neuroblastoma cells. Some modifications resulted in compounds exhibiting over ten-fold greater potency than the parent structure .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, similar to other compounds in its class. Its interaction with CYP1A2 is particularly relevant for understanding its metabolic pathways and potential drug interactions.
Q & A
Q. What are the established synthetic routes for 1-(6-bromopyridin-2-yl)cyclopropanecarbonitrile?
- Methodological Answer : Synthesis typically involves coupling reactions between brominated pyridine precursors and cyclopropane-carbonitrile derivatives. A plausible route includes:
Cyclopropanation : Reacting a pyridine-substituted alkene with a diazo compound (e.g., ethyl diazoacetate) under transition metal catalysis (e.g., Rh(II)) to form the cyclopropane ring.
Bromination : Direct electrophilic bromination at the pyridine ring’s 6-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C).
Nitrile Functionalization : Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions, as seen in analogous pyridine-carbonitrile syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the cyclopropane ring (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and bromopyridine aromatic signals.
- IR Spectroscopy : The nitrile group exhibits a strong absorption band near 2200–2260 cm.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns (e.g., loss of Br or CN groups).
- X-ray Crystallography : Resolves steric effects of the cyclopropane-pyridine linkage, as demonstrated in structurally related compounds .
Q. How should researchers handle this compound safely in the lab?
- Methodological Answer :
- Stability : Store in inert atmospheres (argon) at –20°C to prevent degradation. Cyclopropane rings are strain-prone and may undergo ring-opening under acidic/basic conditions.
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of nitrile groups and brominated aromatics. Refer to safety protocols for cyclopropanecarbonitrile derivatives .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The cyclopropane ring introduces steric hindrance and electronic effects:
- Steric Effects : Limits access to the pyridine’s 2-position, directing cross-coupling (e.g., Suzuki-Miyaura) to the 6-bromo site.
- Electronic Effects : Ring strain increases electrophilicity at the bromine, enhancing oxidative addition with Pd(0) catalysts. Optimize conditions using Pd(PPh)/base (e.g., KCO) in toluene/ethanol (3:1) at 80°C .
Q. What computational methods are suitable for predicting the compound’s electronic properties?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model the electron density distribution, focusing on the bromine’s σ-hole (relevant for halogen bonding).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess solubility and aggregation tendencies.
- HOMO-LUMO Analysis : Quantify the nitrile group’s electron-withdrawing effect on the pyridine ring .
Q. How can this compound serve as a precursor for heterocyclic frameworks?
- Methodological Answer :
- Pyridine Expansion : React with urea/thiourea under microwave irradiation to form pyrimidine-fused derivatives.
- Cyclopropane Ring-Opening : Treat with strong acids (e.g., HSO) to generate allylic intermediates for indole or quinoline synthesis.
- Metal-Mediated Coupling : Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamines to create triazole-linked hybrids, as seen in related carbonitrile systems .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Dynamic NMR : Resolve overlapping signals caused by ring strain or conformational flexibility.
- Isotopic Labeling : Use N-labeled nitrile groups to distinguish between tautomeric forms.
- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., 5-bromopyrimidine-4-carbonitrile) to confirm assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
